molecular formula C16H17NO2 B1441124 3-[4-(Benzyloxy)phenoxy]azetidine CAS No. 1219977-14-6

3-[4-(Benzyloxy)phenoxy]azetidine

Cat. No.: B1441124
CAS No.: 1219977-14-6
M. Wt: 255.31 g/mol
InChI Key: OECRATFGGJQGFV-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenoxy]azetidine is a heterocyclic organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, connected to a benzyloxyphenoxy group. The presence of the azetidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-[4-(Benzyloxy)phenoxy]azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring, characterized by its high ring-strain energy, contributes to its reactivity and stability . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes through binding interactions. These interactions can lead to enzyme inhibition or activation, thereby affecting the overall biochemical reaction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s azetidine ring allows it to form binding interactions with biomolecules, which can result in enzyme inhibition or activation . These binding interactions can lead to changes in gene expression, further influencing cellular processes. The molecular mechanism of this compound involves the modulation of enzyme activity and gene expression, which collectively contribute to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity . Over extended periods, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in both in vitro and in vivo settings have provided insights into the temporal effects of this compound on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating metabolic activities within the cell. By interacting with specific enzymes, this compound can alter the flow of metabolites, thereby impacting overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenoxy]azetidine typically involves the reaction of 4-(benzyloxy)phenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenoxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted azetidine derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[4-(Benzyloxy)phenoxy]azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.

    Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity.

    Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.

Uniqueness

3-[4-(Benzyloxy)phenoxy]azetidine is unique due to its specific combination of the azetidine ring and the benzyloxyphenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECRATFGGJQGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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